molecular formula C22H18F3N3O3S B2701504 N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide CAS No. 1115387-19-3

N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide

カタログ番号 B2701504
CAS番号: 1115387-19-3
分子量: 461.46
InChIキー: BPLBCKQGOHJYQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide is a useful research compound. Its molecular formula is C22H18F3N3O3S and its molecular weight is 461.46. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiarrhythmic Potential

Research on benzamides with trifluoroethoxy ring substituents, including compounds structurally related to N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide, has shown promising oral antiarrhythmic activity in animal models. These compounds, through variations in their heterocyclic ring structure, demonstrate a significant influence of the amine nitrogen's basicity and the link between the heterocycle and amide nitrogen on antiarrhythmic efficacy. For instance, flecainide acetate, a related compound, exhibited extensive antiarrhythmic properties in preclinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).

Antioxidant Studies

A study on N-substituted benzyl/phenyl derivatives, including the core structure of N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide, revealed moderate to significant radical scavenging activity. These findings suggest the potential of these compounds in developing antioxidant therapies (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Anti-tubercular Scaffold

The synthesis and evaluation of novel derivatives with structures related to N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide have demonstrated promising anti-tubercular activity. These compounds, when tested in vitro against Mycobacterium tuberculosis, showed significant efficacy, highlighting their potential as scaffolds for developing new anti-tubercular agents (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Antimicrobial and Antifungal Activity

Derivatives similar to N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesized compounds displayed marked activity against bacterial strains such as Bacillus subtilis, indicating their potential as templates for the development of new antimicrobial agents (Zia-ur-Rehman, Choudary, Ahmad, & Siddiqui, 2006).

作用機序

Target of Action

The primary targets of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide are KATP channels, particularly those present in the pancreatic endocrine tissue and vascular smooth muscle tissue . These channels play a crucial role in regulating insulin release and vascular tone, respectively .

Mode of Action

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide acts as an activator of KATP channels . It binds to these channels, leading to their opening. This action results in the efflux of potassium ions, which hyperpolarizes the cell membrane and inhibits the release of insulin from pancreatic beta cells .

Biochemical Pathways

The activation of KATP channels by N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide affects several biochemical pathways. The hyperpolarization of the cell membrane inhibits the opening of voltage-gated calcium channels, reducing calcium influx. This decrease in intracellular calcium levels inhibits the exocytosis of insulin granules, thereby reducing insulin release .

Pharmacokinetics

The compound’s trifluoromethyl group may enhance its metabolic stability, while its benzamide moiety may facilitate its absorption and distribution .

Result of Action

The primary molecular effect of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide is the reduction of insulin release from pancreatic beta cells . This effect can influence glucose homeostasis and may have implications for the treatment of conditions such as diabetes .

Action Environment

The action, efficacy, and stability of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide can be influenced by various environmental factors. For instance, changes in pH or temperature could affect the compound’s stability or its binding to KATP channels. Additionally, the presence of other substances, such as drugs or endogenous compounds, could potentially interfere with its action .

特性

IUPAC Name

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)17-10-11-19-18(12-17)27-20(28-32(19,30)31)15-6-8-16(9-7-15)21(29)26-13-14-4-2-1-3-5-14/h1-12,20,27-28H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBCKQGOHJYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。